(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid
Description
(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid is a structurally complex pentanoic acid derivative featuring:
- An L-configuration (S-stereochemistry) at the α-carbon.
- A 5-oxopentanoic acid backbone with an amino group at position 4.
- A branched acetamido group at position 2, substituted with a 4-nitrophenyl moiety.
Its synthesis typically involves peptide coupling strategies and protective group chemistry (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups) .
Properties
Molecular Formula |
C13H16N4O6 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(2S)-5-amino-2-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N4O6/c14-7-12(19)16(10(13(20)21)5-6-11(15)18)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,18)(H,20,21)/t10-/m0/s1 |
InChI Key |
QSFWVFXHYVUKPB-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1N([C@@H](CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N(C(CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
H-GLY-GLU-PNA is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of glycine, followed by the coupling of glutamic acid and p-nitroaniline (pNA). The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-GLY-GLU-PNA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Chromatographic techniques are employed to purify the final product, ensuring it meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
H-GLY-GLU-PNA undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in enzymatic assays to study the activity of proteases .
Common Reagents and Conditions
The hydrolysis of H-GLY-GLU-PNA is typically carried out in aqueous solutions under mild conditions. Enzymatic cleavage involves the use of specific proteases that recognize the peptide sequence and catalyze the cleavage of peptide bonds .
Major Products Formed
The major products formed from the hydrolysis of H-GLY-GLU-PNA include glycine, glutamic acid, and p-nitroaniline. These products can be detected and quantified using spectrophotometric methods .
Scientific Research Applications
H-GLY-GLU-PNA is widely used in scientific research due to its versatility and specificity. Some of its applications include:
Protein Interaction Studies: It is used to study protein-protein interactions by serving as a substrate in enzymatic assays.
Functional Analysis: Researchers use H-GLY-GLU-PNA to analyze the function of various enzymes, particularly proteases.
Epitope Screening: It is employed in epitope mapping studies to identify antigenic determinants on proteins.
Drug Development: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
H-GLY-GLU-PNA exerts its effects by serving as a substrate for proteases. The proteases recognize the specific peptide sequence and catalyze the cleavage of peptide bonds, releasing p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, providing insights into the activity of the protease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pentanoic Acid Backbone
The table below highlights analogs with modifications at positions 2 and 5:
Physicochemical Properties
- Solubility: The nitro group in the target compound reduces water solubility compared to Glycyl-L-glutamine but improves solubility in organic solvents like methanol .
- Stability : The 4-nitrophenyl group is electron-withdrawing, increasing susceptibility to hydrolysis under basic conditions (pH ~11) . Boc-protected analogs exhibit enhanced stability .
Biological Activity
(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid, also known as a derivative of glutamic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a nitrophenyl moiety, suggesting possible interactions with various biological targets. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 309.28 g/mol. The compound features a 4-nitrophenyl group which may enhance its reactivity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₆ |
| Molecular Weight | 309.28 g/mol |
| CAS Number | 41149-11-5 |
The biological activity of this compound is primarily attributed to its potential as an inhibitor of specific enzymatic pathways. Studies suggest that compounds with similar structures can interact with neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA). The presence of the nitrophenyl group may facilitate binding to target proteins or enzymes involved in these pathways.
Research Findings
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating glutamate signaling pathways. In vitro studies have shown that these compounds can reduce excitotoxicity in neuronal cells, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antitumor Activity : Preliminary studies have suggested that this compound may possess antitumor properties. For example, a study indicated that compounds with structural similarities inhibited tumor cell proliferation by inducing apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Case Study 1 : A study conducted on mouse splenocytes showed that the compound could significantly enhance immune cell viability in the presence of programmed cell death protein 1 (PD-1)/PD-L1 interactions, indicating its potential role in immunotherapy .
- Case Study 2 : Another investigation focused on the compound's effect on mitochondrial function revealed that it could impair mitochondrial fatty acid synthesis pathways, leading to increased oxidative stress in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
